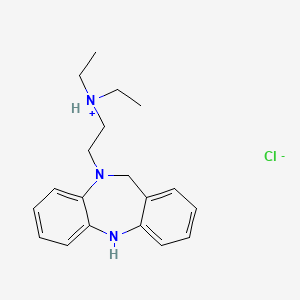
Acetamide, N-((4-methoxyphenyl)methoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-((4-methoxyphenyl)methoxy)- is an organic compound with the molecular formula C10H13NO3 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a (4-methoxyphenyl)methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-((4-methoxyphenyl)methoxy)- typically involves the reaction of 4-methoxyphenol with acetic anhydride to form 4-methoxyphenyl acetate. This intermediate is then reacted with methanol and a suitable catalyst to produce the desired compound. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of Acetamide, N-((4-methoxyphenyl)methoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-((4-methoxyphenyl)methoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-((4-methoxyphenyl)methoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a diagnostic tool in liver function tests.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of Acetamide, N-((4-methoxyphenyl)methoxy)- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The compound’s methoxy group plays a crucial role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(4-methoxyphenyl)-2-methoxy-
- N-(4-Methoxyphenyl)acetamide
- 4-Methoxyacetanilide
Uniqueness
Acetamide, N-((4-methoxyphenyl)methoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
23993-49-9 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methoxy]acetamide |
InChI |
InChI=1S/C10H13NO3/c1-8(12)11-14-7-9-3-5-10(13-2)6-4-9/h3-6H,7H2,1-2H3,(H,11,12) |
InChI Key |
RDSUGUYIRHIUJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NOCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)


![4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)




